1-(5-Fluoropentyl)-N-(naphthalen-1-yl)-1H-pyrrolo(3,2-C)pyridine-3-carboxamide
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Overview
Description
. It is often sold online as a designer drug and is closely related to other synthetic cannabinoids such as NNE1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5F-PCN typically involves the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: : This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoropentyl Group: : This step involves nucleophilic substitution reactions where the fluoropentyl group is introduced to the core structure.
Coupling with Naphthalen-1-ylamine: : The final step involves the coupling of the fluorinated pyrrolopyridine with naphthalen-1-ylamine to form the final product.
Industrial Production Methods: Industrial production of 5F-PCN requires optimization of reaction conditions to ensure high yield and purity. Continuous flow synthesis and microwave-assisted reactions are some of the advanced techniques employed to enhance productivity and scalability.
Chemical Reactions Analysis
Types of Reactions: 5F-PCN undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.
Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of 5F-PCN.
Scientific Research Applications
5F-PCN has several applications in scientific research, including:
Chemistry: : Used as a synthetic intermediate in the development of new chemical entities.
Biology: : Studied for its effects on cannabinoid receptors and potential therapeutic applications.
Medicine: : Investigated for its potential use in pain management and other medical conditions.
Industry: : Employed in the synthesis of novel compounds for various industrial applications.
Mechanism of Action
5F-PCN exerts its effects primarily through its agonistic activity on the CB1 receptor. The binding of 5F-PCN to the CB1 receptor triggers a cascade of intracellular signaling pathways, leading to various physiological effects. The molecular targets and pathways involved include G-protein coupled receptors and downstream signaling molecules.
Comparison with Similar Compounds
5F-PCN is closely related to other synthetic cannabinoids such as NNE1, 5F-NNEI, and 5F-MN-18. While these compounds share structural similarities, 5F-PCN is unique in its specific fluoropentyl substitution and its potent CB1 receptor activity.
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Properties
CAS No. |
2219332-48-4 |
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Molecular Formula |
C23H22FN3O |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-(5-fluoropentyl)-N-naphthalen-1-ylpyrrolo[3,2-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22FN3O/c24-12-4-1-5-14-27-16-20(19-15-25-13-11-22(19)27)23(28)26-21-10-6-8-17-7-2-3-9-18(17)21/h2-3,6-11,13,15-16H,1,4-5,12,14H2,(H,26,28) |
InChI Key |
BRRZRRZUERBDQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=C3C=NC=C4)CCCCCF |
Origin of Product |
United States |
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